Cas no 2549006-68-8 (N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine)
![N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine structure](https://ja.kuujia.com/scimg/cas/2549006-68-8x500.png)
N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- F6619-4532
- 2549006-68-8
- N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
- AKOS040709053
- N-Ethyl-2-[4-(2-quinoxalinyl)-1-piperazinyl]-4-pyrimidinamine
-
- インチ: 1S/C18H21N7/c1-2-19-16-7-8-20-18(23-16)25-11-9-24(10-12-25)17-13-21-14-5-3-4-6-15(14)22-17/h3-8,13H,2,9-12H2,1H3,(H,19,20,23)
- InChIKey: GONDLLBTDWCWQC-UHFFFAOYSA-N
- ほほえんだ: C1(N2CCN(C3C=NC4C(N=3)=CC=CC=4)CC2)=NC=CC(NCC)=N1
計算された属性
- せいみつぶんしりょう: 335.18584370g/mol
- どういたいしつりょう: 335.18584370g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 412
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.290±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 597.5±60.0 °C(Predicted)
- 酸性度係数(pKa): 8.94±0.10(Predicted)
N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6619-4532-5mg |
N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
2549006-68-8 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6619-4532-2mg |
N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
2549006-68-8 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6619-4532-5μmol |
N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
2549006-68-8 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-4532-1mg |
N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
2549006-68-8 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6619-4532-2μmol |
N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
2549006-68-8 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6619-4532-4mg |
N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
2549006-68-8 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6619-4532-20mg |
N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
2549006-68-8 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6619-4532-3mg |
N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
2549006-68-8 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-4532-30mg |
N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
2549006-68-8 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6619-4532-40mg |
N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
2549006-68-8 | 40mg |
$210.0 | 2023-09-07 |
N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine 関連文献
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
8. Back matter
-
9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amineに関する追加情報
N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine: A Comprehensive Overview of Its Chemical Properties and Emerging Applications
N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine, with the CAS number 2549006-68-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by its intricate structural framework, which includes a pyrimidine core linked to a piperazine moiety and a quinoxaline substituent. The unique arrangement of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various therapeutic applications.
The molecular structure of N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine can be dissected into several key components that contribute to its reactivity and functionality. The pyrimidine ring, a common scaffold in many bioactive molecules, serves as the central core, providing stability and facilitating interactions with biological targets. Attached to this ring is a piperazine group, which is known for its ability to form hydrogen bonds and interact with proteins, enhancing the compound's binding affinity. Additionally, the quinoxaline substituent introduces further complexity, offering potential sites for further chemical modifications and biological activity.
One of the most compelling aspects of N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is its potential in drug discovery and development. Recent studies have highlighted its role as a key intermediate in synthesizing novel pharmacophores that exhibit potent activity against various diseases. For instance, research has demonstrated its efficacy in inhibiting enzymes involved in cancer progression, making it a valuable candidate for oncology research. The compound's ability to modulate cellular signaling pathways has also been explored, suggesting its utility in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
The synthesis of N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-am ine involves a multi-step process that requires precise control over reaction conditions and reagent selection. The synthesis typically begins with the formation of the pyrimidine ring, followed by the introduction of the piperazine and quinoxaline moieties. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methods not only enhance the efficiency of the synthesis but also allow for greater flexibility in modifying the molecular structure to tailor specific biological activities.
In terms of pharmacological properties, N -ethyl -2-[4-(quinoxalin -2 -yl)piperazin -1 -yl]pyrimidin -4-am ine has shown remarkable promise in preclinical studies. Its ability to interact with target proteins at high affinity suggests its potential as an effective therapeutic agent. Furthermore, its structural features make it amenable to further derivatization, allowing researchers to optimize its pharmacokinetic and pharmacodynamic properties. This flexibility is crucial for developing drugs that can overcome resistance mechanisms and improve patient outcomes.
The compound's potential extends beyond traditional pharmaceutical applications. Emerging research indicates that N -ethyl -2-[4-(quinoxalin -2 -yl)piperazin -1 -yl]pyrimidin -4-am ine may have applications in agrochemicals and material science. Its unique chemical properties make it suitable for developing novel pesticides and herbicides that are more effective and environmentally friendly. Additionally, its ability to form stable complexes with metals suggests potential uses in catalysis and material design.
As our understanding of molecular interactions continues to evolve, so does our appreciation for compounds like N -ethyl -2-[4-(quinoxalin -2 -yl)piperazin -1 -yl]pyrimidin -4-am ine . The integration of computational chemistry and machine learning techniques has enabled researchers to predict and optimize the biological activity of such compounds more efficiently than ever before. These advancements are not only accelerating drug discovery but also opening new avenues for therapeutic intervention across multiple disease areas.
In conclusion, N -ethyl -2-[4-(quinoxalin -2 -yl)piperazin -1 -yl]pyrimidin -4-am ine represents a significant advancement in medicinal chemistry with far-reaching implications for human health and industrial applications. Its complex structure, versatile reactivity, and promising biological activities make it a cornerstone in ongoing research efforts aimed at developing innovative treatments for some of the world's most pressing medical challenges. As science continues to progress at an unprecedented pace, compounds like this will undoubtedly play a pivotal role in shaping the future of medicine.
2549006-68-8 (N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine) 関連製品
- 1401665-25-5((S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester)
- 1146-98-1(Bromindione)
- 13042-06-3(3-methoxynaphthalene-2-carboxamide)
- 1444006-57-8(Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 4,9-dibromo-2,7-didodecyl-)
- 2229479-77-8(2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol)
- 1505422-15-0((3-METHANESULFONYLCYCLOHEXYL)HYDRAZINE)
- 917746-80-6(2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol)
- 1804253-44-8(3-Formyl-5-(3-oxopropyl)mandelic acid)
- 745802-71-5(N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,6-dichloropyridine-2-carboxamide)
- 941988-78-9(N-2-(2-methoxyphenyl)ethyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-4-carboxamide)